Butyl isobutyl phthalate

Descripción general

Descripción

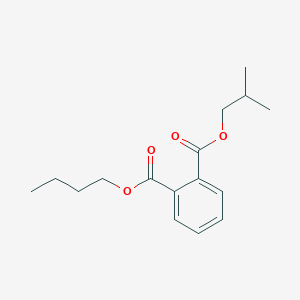

Butyl isobutyl phthalate (BIP), also known as 1-butyl 2-isobutyl phthalate, is a phthalate ester with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.34 g/mol . Structurally, it consists of a benzene ring substituted with two ester groups: one butyl (-C₄H₉) and one isobutyl (-CH₂CH(CH₃)₂) chain. Its CAS registry number is 17851-53-5, and it is characterized by a density of 1.1 g/cm³, a boiling point of 315.7°C, and a flash point of 165.4°C .

BIP is primarily identified as a non-competitive α-glucosidase inhibitor with an IC₅₀ value of 38 μM, making it relevant in diabetes research for its hypoglycemic effects . It has been isolated from natural sources such as the rhizoid of Laminaria japonica (a seaweed species) and plants like Melodinus fusiformis and Cyperus iria L. . Unlike industrial plasticizers, BIP’s applications are niche, focusing on biochemical and pharmacological studies due to its enzyme-inhibiting properties.

Métodos De Preparación

Conventional Esterification Methods

The foundational approach to synthesizing BIBP involves acid-catalyzed esterification of phthalic anhydride with butanol and isobutanol. This method parallels techniques used for related phthalate esters like diisobutyl phthalate (DIBP) and dibutyl phthalate (DBP) .

Reaction Mechanism and Conditions

Phthalic anhydride reacts stoichiometrically with alcohols in a two-step process:

-

Ring-opening of the anhydride by an alcohol to form a monoester.

-

Esterification of the second carboxylic acid group with another alcohol .

For BIBP, a mixture of butanol and isobutanol is used to achieve the mixed ester. Sulfuric acid (H~2~SO~4~) is the traditional catalyst, typically added at 0.2–1% by weight of the alcohol . The reaction proceeds at 0–150°C over 16–20 hours, with excess alcohol acting as both a reactant and azeotropic water carrier .

Key Parameters:

Table 1: Conventional Esterification Conditions

Advanced Catalytic Approaches

Recent advancements focus on improving yield, reducing waste, and enhancing catalyst recyclability.

Sulfonated Graphene Catalysts

Sulfonated graphene, a heterogeneous catalyst, offers significant advantages over H~2~SO~4~:

-

Efficiency : Achieves 95% yield for DIBP under similar conditions .

-

Environmental impact : Eliminates hazardous waste associated with liquid acids .

Lewis Acid Catalysts

Iron(III) chloride (FeCl~3~) enables milder conditions:

Table 2: Advanced Catalysts for BIBP Synthesis

| Catalyst | Type | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|

| Sulfonated graphene | Heterogeneous | 140 | 95 | Recyclable, high yield |

| FeCl~3~ | Lewis acid | 50–100 | 86 | Low-temperature operation |

Process Optimization and Purification

Post-synthesis steps are critical for obtaining high-purity BIBP.

Neutralization and Washing

Post-reaction, residual acid is neutralized with alkaline solutions (4–6% NaOH or KOH), followed by water washes to remove salts and unreacted alcohols .

Distillation and Decolorization

-

Atmospheric distillation : Removes low-boiling alcohols (recovered via supergravity beds) .

-

Vacuum distillation : Isolates BIBP at reduced pressure to prevent thermal degradation .

-

Activated carbon treatment : Adsorbs impurities, yielding a colorless product .

Table 3: Purification Steps and Outcomes

| Step | Conditions | Outcome |

|---|---|---|

| Neutralization | 60–90°C, 50–70 rpm stirring | Acid value ≤0.05 mg KOH/g |

| Distillation | 100–150°C, 10–50 mmHg | Alcohol recovery >90% |

| Decolorization | Activated carbon, 80°C | Purity >99% |

Análisis De Reacciones Químicas

Tipos de reacciones

El ftalato de butilo e isobutilo experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un ácido o una base, el ftalato de butilo e isobutilo puede hidrolizarse para formar ácido ftálico y los alcoholes correspondientes (butanol e isobutanol).

Oxidación: Este compuesto se puede oxidar en condiciones oxidativas fuertes para producir ácido ftálico.

Sustitución: Puede sufrir reacciones de sustitución nucleófila en las que los grupos éster se reemplazan por otros nucleófilos.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas, agua

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el ácido crómico

Sustitución: Nucleófilos como aminas o alcoholes

Productos principales

Hidrólisis: Ácido ftálico, butanol, isobutanol

Oxidación: Ácido ftálico

Sustitución: Varios ftalatos sustituidos dependiendo del nucleófilo utilizado

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. α-Glucosidase Inhibition

Recent studies have highlighted BIP's potential as an α-glucosidase inhibitor , which is significant for managing Type II diabetes. Research conducted by Liu et al. (2011) demonstrated that BIP interacts with α-glucosidase, inducing conformational changes in the enzyme that inhibit its activity. The study utilized fluorescence analysis and molecular docking techniques to elucidate the binding mechanisms, revealing that hydrophobic forces and hydrogen bonding play crucial roles in this interaction .

Table 1: Interaction of BIP with α-Glucosidase

| Parameter | Value |

|---|---|

| Binding Affinity | High |

| Mechanism of Action | Hydrophobic interactions, H-bonds |

| Potential Application | Diabetes treatment |

Industrial Applications

2.1. Plasticizers

BIP is primarily used as a plasticizer in various industrial applications. Its incorporation into polymers enhances flexibility and durability, making it suitable for use in products such as:

- Vinyl flooring

- Synthetic leather

- Adhesives and sealants

The versatility of BIP as a plasticizer is attributed to its ability to lower the glass transition temperature of polymers, thus improving processability and end-use performance .

Biological Activities

3.1. Antimicrobial Properties

BIP has been investigated for its antimicrobial activities , showing effectiveness against various pathogens. Studies indicate that BIP can disrupt microbial membranes, leading to cell lysis, which suggests potential applications in developing antimicrobial coatings for medical devices and packaging materials .

Table 2: Summary of Biological Activities of BIP

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against several bacteria | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cells |

Environmental Considerations

Despite its beneficial applications, concerns regarding the environmental impact of phthalates, including BIP, have been raised due to their classification as endocrine disruptors. Regulatory agencies are assessing the risks associated with their use in consumer products, particularly those that come into contact with food or are used by vulnerable populations such as children and pregnant women .

Case Studies

5.1. Case Study: Use in Medical Devices

A notable case study involved the evaluation of BIP in medical tubing systems where its plasticizing properties were essential for maintaining flexibility while ensuring biocompatibility. The study reported minimal leaching into fluids, indicating that BIP could be a safer alternative to traditional phthalates like DEHP .

5.2. Case Study: Agricultural Applications

In agriculture, BIP's role as an insect repellent has been explored, with studies demonstrating its efficacy against common pests while being less toxic to beneficial insects compared to conventional pesticides .

Mecanismo De Acción

El principal mecanismo por el cual el ftalato de butilo e isobutilo ejerce sus efectos es a través de la inhibición de la α-glucosidasa. Esta enzima es responsable de descomponer los carbohidratos en glucosa. Al inhibir esta enzima, el ftalato de butilo e isobutilo reduce la velocidad de absorción de glucosa en los intestinos, lo que disminuye los niveles de azúcar en la sangre. El objetivo molecular es el sitio activo de la α-glucosidasa, donde el ftalato de butilo e isobutilo se une de forma no competitiva, impidiendo que la enzima interactúe con sus sustratos naturales .

Comparación Con Compuestos Similares

Phthalate esters are widely used in industrial and biomedical contexts. Below, BIP is compared to structurally and functionally related compounds, including dibutyl phthalate (DBP) , diisobutyl phthalate (DiBP) , and benzyl butyl phthalate (BBP) .

Table 1: Structural and Functional Comparison of BIP with Similar Phthalates

Structural Differences and Physicochemical Properties

- BIP vs. DBP/DiBP: BIP’s mixed substituents (butyl and isobutyl) create asymmetry, reducing its crystallinity compared to DBP (symmetrical butyl groups) and DiBP (symmetrical isobutyl groups). This asymmetry may enhance solubility in non-polar solvents .

- Volatility : BIP’s boiling point (315.7°C) is slightly higher than DBP (340°C) due to branching in the isobutyl group, which lowers intermolecular forces .

Actividad Biológica

Butyl isobutyl phthalate (BIP) is a phthalate ester commonly used as a plasticizer in various industrial applications. Recent research has highlighted its potential biological activities, particularly in the context of metabolic disorders and antimicrobial properties. This article synthesizes current findings on the biological activities of BIP, focusing on its mechanisms of action, therapeutic potential, and ecological implications.

Chemical Structure and Properties

BIP is characterized by its chemical structure, which includes a butyl group and an isobutyl group attached to a phthalate moiety. Its molecular formula is , and it has been identified in various natural sources, such as the rhizoid of Laminaria japonica and several plant species like Cryptotaenia canadensis and Houttuynia cordata .

1. Inhibition of α-Glucosidase

One of the most significant biological activities of BIP is its role as an α-glucosidase inhibitor , which has implications for the treatment of Type II diabetes. A study demonstrated that BIP binds to α-glucosidase, leading to conformational changes in the enzyme that inhibit its activity. The interaction is driven by hydrophobic forces and hydrogen bonding, with specific amino acid residues involved in the binding process .

Table 1: Binding Interactions of BIP with α-Glucosidase

| Amino Acid Residue | Interaction Type |

|---|---|

| Phe177 | Hydrophobic |

| Phe157 | Hydrophobic |

| Leu176 | Hydrophobic |

| Ala278 | Hydrogen Bond |

| Trp154 | Hydrophobic |

2. Antimicrobial Properties

BIP exhibits notable antibacterial activity against various pathogens. Research indicates that at a concentration of 100 mg/ml, BIP showed significant inhibition zones against bacteria such as Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa .

Table 2: Antibacterial Activity of BIP

| Bacterial Strain | Zone of Inhibition (mm) at 100 mg/ml |

|---|---|

| Staphylococcus epidermidis | 9 |

| Escherichia coli | 9 |

| Pseudomonas aeruginosa | 9 |

| Streptococcus pneumoniae | 8 |

| Klebsiella pneumoniae | 8 |

Case Study 1: Diabetes Management

In a controlled laboratory setting, BIP was tested for its effects on glucose metabolism. The results indicated that BIP significantly reduced glucose levels in diabetic models by inhibiting α-glucosidase activity, suggesting its potential as a therapeutic agent for managing diabetes .

Case Study 2: Environmental Impact

Research has also explored the ecological implications of BIP as a pollutant. Studies show that exposure to phthalates can disrupt endocrine functions in aquatic organisms, leading to adverse effects on biodiversity and ecosystem health . This highlights the dual nature of BIP—while it offers therapeutic benefits, it also poses environmental risks.

Q & A

Basic Research Questions

Q. How can BIBP be accurately detected and quantified in environmental or biological samples?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters (e.g., electron impact for GC-MS, electrospray ionization for LC-MS/MS). For biological matrices like hair or urine, employ enzymatic digestion (e.g., β-glucuronidase) to hydrolyze conjugated metabolites (e.g., mono-butyl phthalate, mono-isobutyl phthalate) prior to extraction .

- Key Parameters :

- Column : DB-5MS (GC) or C18 reversed-phase (LC).

- Detection Limits : Aim for limits of quantification (LOQ) ≤ 0.1 ng/mL in urine .

- Validation : Include recovery rates (70–120%) and matrix-matched calibration to account for ion suppression/enhancement.

Q. What are the primary biochemical pathways affected by BIBP exposure?

- Methodological Answer : Conduct in vitro assays using hepatic microsomes or cell lines (e.g., HepG2) to assess phase I/II metabolism. Monitor metabolites via high-resolution mass spectrometry (HRMS). BIBP is hydrolyzed to monoesters (e.g., mono-isobutyl phthalate), which inhibit α-glucosidase (IC50 = 38 µM) and disrupt glucose metabolism, as shown in studies using in vitro enzyme inhibition assays .

Q. How should researchers design pilot studies to assess acute BIBP toxicity?

- Methodological Answer : Use OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) in rodent models. Measure endpoints like LD50, organ weight changes (liver, kidneys), and histopathology. Include positive controls (e.g., diethylhexyl phthalate) and negative controls (vehicle-only groups). Ensure sample sizes (n ≥ 5/group) for statistical power .

Advanced Research Questions

Q. How can contradictory data on BIBP’s endocrine-disrupting effects be resolved?

- Methodological Answer : Perform systematic reviews with meta-analysis to reconcile disparities. Key factors causing contradictions include:

- Dose-Response Variability : Non-monotonic responses at low doses (e.g., estrogenic activity via ERα/ERβ binding assays).

- Matrix Effects : Differences in exposure matrices (e.g., urine vs. serum metabolites).

- Confounding Phthalates : Co-exposure to other phthalates (e.g., DEHP) may skew results .

- Statistical Approach : Use multivariate regression to adjust for covariates (e.g., age, BMI) and mixture toxicity models (e.g., cumulative risk index).

Q. What experimental models best capture chronic BIBP exposure and transgenerational effects?

- Methodological Answer :

- In Vivo : Use multigenerational rodent studies (e.g., F0–F3 generations) with continuous oral dosing (0.1–500 mg/kg/day). Assess sperm quality, ovarian follicle counts, and DNA methylation via bisulfite sequencing .

- In Silico : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences.

- Key Data Gap : Longitudinal human cohort studies with repeated biomonitoring (e.g., prenatal and postnatal urine samples) .

Q. How can researchers optimize chromatographic separation of BIBP from co-eluting phthalates in complex matrices?

- Methodological Answer :

- GC-MS : Use a 60 m DB-5MS column with a slow temperature ramp (e.g., 10°C/min from 50°C to 300°C) to resolve BIBP (retention time ~18.5 min) from diisobutyl phthalate (RT ~17.2 min) .

- LC-MS/MS : Employ a gradient elution (acetonitrile/water with 0.1% formic acid) on a BEH C18 column (2.1 × 100 mm, 1.7 µm). Monitor precursor ion m/z 279.1 → 149.0 for BIBP .

Q. Data Contradiction and Analysis Framework

Table 1 : Common Sources of Discrepancy in BIBP Studies

Q. Key Research Gaps Identified

- Cumulative Risk Assessment : Integrate BIBP’s effects with other phthalates using adverse outcome pathways (AOPs) for endocrine disruption .

- Biomarker Validation : Establish urinary mono-isobutyl phthalate as a specific biomarker for BIBP exposure .

- Mechanistic Studies : Elucidate BIBP’s role in α-glucosidase inhibition and implications for diabetes research .

Propiedades

IUPAC Name |

1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-5-10-19-15(17)13-8-6-7-9-14(13)16(18)20-11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIVWIFUPKGWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170497 | |

| Record name | Butyl isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17851-53-5 | |

| Record name | Butyl isobutyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17851-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isobutyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFJ3BJ8E4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.